Ethyl 2-(4-hydroxyphenoxy)propanoate
Overview
Description
This compound is characterized by its specific stereo configuration, containing one chiral carbon, and is an isomer of the ®-configuration . It appears as a colorless to yellowish liquid and is soluble in common organic solvents such as ethanol, dimethylformamide, and acetylacetone, but insoluble in water .
Mechanism of Action
Target of Action
Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic compound that primarily targets enzymes in biochemical reactions . It is used as a raw material for the synthesis of other compounds and for chemical research .
Mode of Action
The mode of action of this compound involves its interaction with enzymes such as lipase . In a study, a mutant lipase AOL-3 F38N/V230R was found to have a fourfold increase in lipase activity and threefold in catalytic efficiency (kcat/Km) when interacting with this compound .
Biochemical Pathways
This compound affects the biochemical pathways involving lipase enzymes . The compound’s interaction with these enzymes leads to changes in their activity, which can have downstream effects on the metabolic processes they are involved in .
Pharmacokinetics
It is known that the compound has a molecular weight of 21023 , which may influence its bioavailability.
Result of Action
The result of this compound’s action is an increase in the activity and efficiency of certain enzymes, such as lipase . This can lead to changes at the molecular and cellular levels, affecting the overall metabolic processes within the organism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Preparation Methods
Ethyl 2-(4-hydroxyphenoxy)propanoate can be synthesized through various methods. One common method involves the esterification of 2-(4-hydroxyphenoxy)propionic acid with ethanol in the presence of a catalyst . The reaction typically takes place in a reaction kettle at a constant pressure and a temperature of 70°C . The mixture is then distilled to separate the moisture produced by the esterification reaction, followed by purification and separation to obtain the desired product . This method is simple to operate, low in cost, and suitable for industrial large-scale application .
Chemical Reactions Analysis
Ethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . In substitution reactions, nucleophiles such as hydroxide ions can replace the ethoxy group, leading to the formation of different products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-hydroxyphenoxy)propanoate has a wide range of scientific research applications. In chemistry, it is used as an intermediate or raw material in the synthesis of biologically active compounds . It also serves as a chiral catalyst in asymmetric synthesis reactions . In biology and medicine, this compound is utilized in the development of drugs and other therapeutic agents . Additionally, it finds applications in the industry as a pesticide intermediate .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxyphenoxy)propanoate can be compared with other similar compounds, such as ethyl acetate and methyl butyrate . While all these compounds are esters, this compound is unique due to its specific stereo configuration and chiral properties . This uniqueness makes it particularly valuable in asymmetric synthesis and chiral catalysis . Other similar compounds include ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate and propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester, (2R)- .
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSHPJWNMPBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983966 | |
Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65343-67-1 | |
Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65343-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065343671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EHPP compare to its parent compound, fenoxaprop-ethyl, in terms of toxicity to aquatic organisms?
A1: Research suggests that EHPP is significantly less toxic to Daphnia magna compared to its parent compound, fenoxaprop-ethyl (FE). A study found the 48-hour EC50 (half maximal effective concentration) for EHPP to be 333.1 micromol/L, while FE exhibited a much lower 48-hour EC50 of 14.3 micromol/L, indicating higher toxicity. [] This suggests that the breakdown of FE into EHPP in aquatic environments may lead to a decrease in overall toxicity. []
Q2: How is EHPP formed from fenoxaprop-ethyl?
A2: EHPP is generated through two main pathways. In acidic conditions, the benzoxazolyl-oxy-phenyl ether linkage of FE is cleaved, resulting in the formation of EHPP and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). [] This pathway is favored by the protonation of the benzoxazole ring nitrogen in FE. [] Conversely, in basic conditions, EHPP is formed alongside fenoxaprop (FA) through the hydrolysis of the ester bond in FE. [, ]
Q3: Does the enantiomeric form of EHPP influence its toxicity?
A4: Yes, research shows that the S-enantiomer of EHPP is more toxic to zebrafish than the R-enantiomer. [] This highlights the importance of considering enantioselectivity when evaluating the environmental risks of chiral compounds like EHPP.
Q4: Are there any efforts to develop methods for resolving the enantiomers of EHPP?
A5: Yes, researchers are exploring biotechnological approaches for the resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy)propanoate. For instance, studies have investigated the use of lyophilized mycelium of Aspergillus oryzae WZ007 for this purpose. [] Additionally, directed evolution of Aspergillus oryzae lipase is being investigated to enhance the efficiency of (R,S)-ethyl-2-(4-hydroxyphenoxy)propanoate resolution. [] This highlights the growing interest in developing sustainable and efficient methods for separating EHPP enantiomers, which is crucial for toxicological studies and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.